

bonding characteristics in ionic strontium hydride

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Compound of Interest		
Compound Name:	Strontium hydride (SrH2)	
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An In-depth Technical Guide to the Bonding Characteristics of Ionic Strontium Hydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strontium hydride (SrH₂) is a saline hydride characterized by predominantly ionic bonding between strontium and hydrogen. Under standard conditions, it adopts an orthorhombic crystal structure where each strontium cation is coordinated with nine hydride anions. The significant difference in electronegativity between strontium and hydrogen facilitates the transfer of two valence electrons from the strontium atom to two hydrogen atoms, resulting in the formation of a stable Sr²⁺ cation and two H⁻ anions. The crystal lattice is held together by strong electrostatic forces. This guide provides a comprehensive overview of the electronic structure, crystal lattice, and the experimental and theoretical methods used to characterize the bonding in SrH₂.

Electronic Structure and Ionic Bonding

The primary determinant of the bonding type in strontium hydride is the large electronegativity difference between strontium (Pauling scale value \approx 0.95) and hydrogen (Pauling scale value \approx 2.20). This disparity leads to the transfer of the two 5s valence electrons from the strontium atom to two separate hydrogen atoms. This process results in the formation of a stable strontium dication (Sr²⁺) with a noble gas electron configuration, and two hydride anions (H⁻), each with a filled 1s² orbital.



The resulting chemical formula is SrH₂. The compound is a classic example of a saline, or salt-like, hydride, where the fundamental interaction is the non-directional electrostatic attraction (Coulombic force) between the positively charged Sr²⁺ ions and the negatively charged H⁻ ions. This network of ionic bonds is responsible for the compound's crystalline nature and high melting point.

Crystal Structure of Strontium Hydride Ambient Pressure Structure

Under ambient temperature and pressure, strontium hydride crystallizes in an orthorhombic system, which is a distorted version of a more symmetrical packing.[1] This structure is isostructural with other alkaline earth hydrides like CaH₂ and BaH₂.

- Crystal System: Orthorhombic
- Space Group:Pnma (No. 62)
- Coordination Environment: The strontium cation (Sr²⁺) is nine-fold coordinated, meaning it is surrounded by nine hydride (H⁻) anions.[1] This coordination creates a complex and stable three-dimensional ionic lattice.

High-Pressure Polymorphs

When subjected to high pressures, SrH2 undergoes structural phase transitions.

- At approximately 8 GPa, it transitions from the ambient orthorhombic (cotunnite-type) structure to a hexagonal Ni₂In-type structure.[2]
- This Ni₂In phase has been observed to be stable up to at least 113 GPa.[2]
- First-principles calculations predict a further transition to an AlB₂-type structure at approximately 115 GPa.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the ambient pressure phase of strontium hydride.



Property	Value	Citation(s)
Chemical Formula	SrH ₂	[3]
Molar Mass	89.64 g/mol	[4]
Crystal System	Orthorhombic	[1]
Space Group	Pnma (No. 62)	[1]
Lattice Parameters	a = 3.875 Å, b = 6.364 Å, c = 7.343 Å	[5]
Density	3.260 g/cm ³	[3]
Melting Point	1050°C (decomposes)	[3]
Sr Oxidation State	+2	[3][6]
H Oxidation State	-1	[7]

Experimental Protocols and Characterization

The determination of strontium hydride's bonding characteristics relies on a combination of experimental techniques and theoretical calculations.

Synthesis

The most common method for synthesizing bulk strontium hydride is through the direct reaction of elemental strontium metal with hydrogen gas at elevated temperatures.[3][6]

$$Sr(s) + H_2(g) \rightarrow SrH_2(s)$$

This exothermic reaction requires an inert atmosphere to prevent the formation of strontium oxide and nitride impurities. The purity of the final product is crucial for accurate characterization.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure and phase purity of SrH₂.



- Methodology: A powdered sample of SrH₂ is irradiated with a monochromatic X-ray beam.
 The X-rays are diffracted by the crystalline lattice planes at specific angles (2θ), according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of intensity versus diffraction angle, serves as a fingerprint of the crystalline phase. By analyzing the peak positions and intensities, crystallographic parameters such as space group and lattice constants can be determined, often using refinement methods like Le Bail or Rietveld analysis.[8][9]
- Application: XRD is used to confirm the orthorhombic Pnma structure of SrH₂ at ambient pressure and to study its phase transitions under high pressure using diamond anvil cells.[2]
 [8][9]

Neutron Diffraction

While XRD is excellent for locating heavy atoms like strontium, it is less sensitive to light atoms like hydrogen. Neutron diffraction is a powerful complementary technique.

- Methodology: A beam of neutrons is directed at the sample (often a deuterated version, SrD₂, is used to reduce incoherent scattering). Neutrons are scattered by the atomic nuclei, and since the neutron scattering cross-section of deuterium is comparable to that of strontium, the positions of the hydride/deuteride ions in the lattice can be determined with high precision.[10][11] This is crucial for accurately resolving the complete crystal structure and confirming the coordination environment of the ions.[10][11][12]
- Application: Neutron diffraction has been essential in verifying the crystal structures of complex hydrides and is particularly vital for confirming the location of hydrogen atoms in mixed-anion hydride compounds.[12][13]

Spectroscopic and Theoretical Analysis

- Raman Spectroscopy: This technique is used to probe the vibrational modes of the crystal lattice. For SrH₂, Raman spectroscopy has been used to provide corroborating evidence for the high-pressure Ni₂In structure, as the observed Raman-active modes are consistent with theoretical predictions for that phase.[2]
- First-Principles Calculations: Theoretical methods, primarily based on Density Functional Theory (DFT), are used to model the electronic structure, predict phase transitions, and

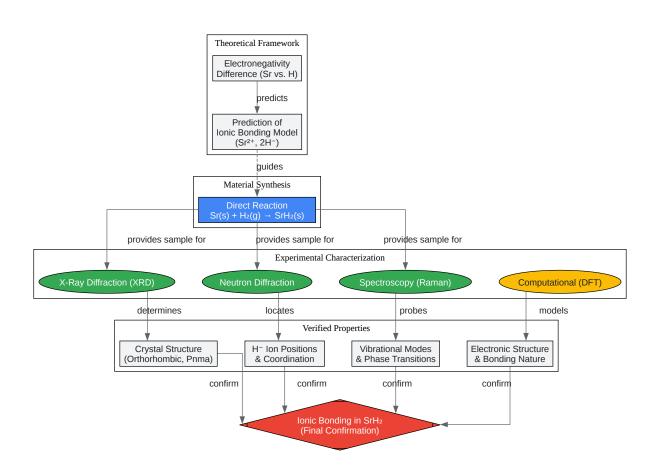


analyze the nature of the chemical bonding.[2][14] DFT calculations can generate electron density maps that visually confirm the charge separation and ionic character of the Sr-H bond.[14]

Visualization of Characterization Workflow

The logical workflow for determining the bonding characteristics in strontium hydride involves a synergistic approach combining theoretical prediction, material synthesis, and experimental verification.





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Caption: Workflow for characterizing ionic bonding in SrH2.



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